

literature review on 2-Chloro-4,5-dimethoxybenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethoxybenzoic acid

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An In-depth Technical Guide to **2-Chloro-4,5-dimethoxybenzoic Acid**

Abstract

2-Chloro-4,5-dimethoxybenzoic acid, also known as 6-chloroveratric acid, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis. Its structural features, including a reactive carboxylic acid group and a chlorinated, methoxy-rich benzene ring, make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This document provides a comprehensive overview of its physicochemical properties, a detailed and efficient synthesis protocol, its chemical reactivity, and the biological activities associated with its derivatives. Quantitative data are summarized in tables, and key processes are visualized through workflow diagrams to provide a practical resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

2-Chloro-4,5-dimethoxybenzoic acid is a solid compound at room temperature. Its fundamental properties are crucial for its identification, handling, and application in synthetic chemistry.

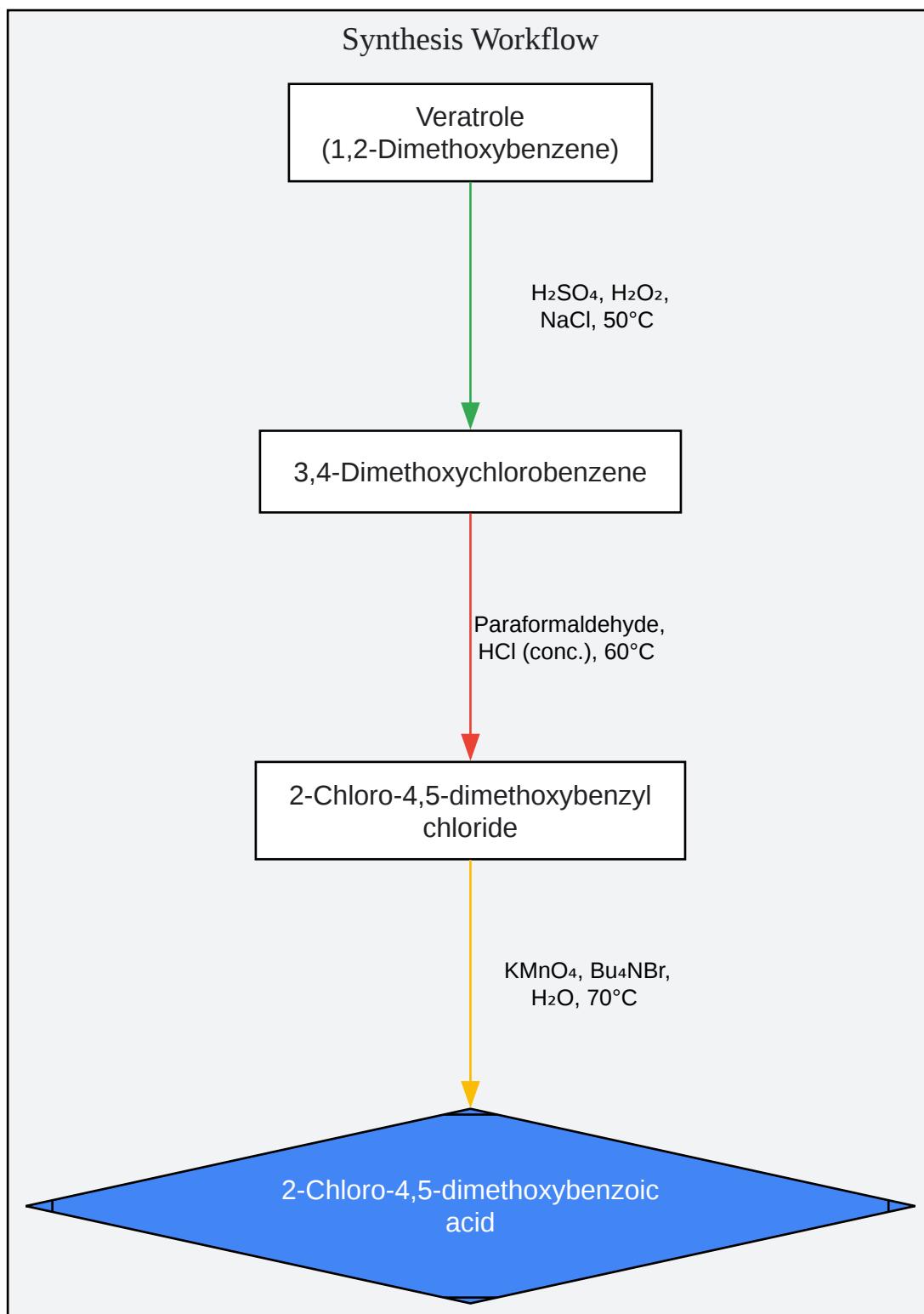
Property	Value	Reference(s)
CAS Number	60032-95-3	[1] [2] [3]
Molecular Formula	C ₉ H ₉ ClO ₄	[1] [3]
Molecular Weight	216.62 g/mol	[1] [3]
IUPAC Name	2-chloro-4,5-dimethoxybenzoic acid	[1]
Synonyms	6-Chloroveratric acid, Benzoic acid, 2-chloro-4,5-dimethoxy-	[1]
Purity	>94% (as per synthesis protocols)	[4] [5]
Melting Point	183-185 °C	[4]
¹ H NMR (CDCl ₃)	δ 7.59 (s, 1H), δ 7.21 (s, 1H), δ 3.95 (s, 3H), δ 3.93 (s, 3H)	[4]

Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid

An efficient and high-yield multi-step synthesis for 2-halo-4,5-dimethoxybenzoic acid has been developed, starting from the readily available veratrole (1,2-dimethoxybenzene).[\[4\]](#) This process is designed to be environmentally friendly and suitable for large-scale industrial production.[\[4\]](#) The overall yield of this synthetic route is high, consistently reaching over 95%.[\[4\]](#)

The synthesis proceeds through three main steps:

- Targeted Halogenation: Veratrole is halogenated to produce 3,4-dimethoxychlorobenzene.
- Chloromethylation: The resulting compound is chloromethylated to yield 2-chloro-4,5-dimethoxybenzyl chloride.
- Oxidation: The benzyl chloride is then oxidized to the final product, **2-chloro-4,5-dimethoxybenzoic acid**.[\[4\]](#)



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A high-yield, three-step synthesis of **2-Chloro-4,5-dimethoxybenzoic acid**.

Quantitative Synthesis Data

The final oxidation step is particularly efficient, providing the target compound in high yield and purity.

Parameter	Value	Reference(s)
Starting Material	2-chloro-4,5-dimethoxybenzyl chloride	[4]
Key Reagents	Potassium permanganate (KMnO ₄), Tetrabutylammonium bromide (Bu ₄ NBr)	[4]
Solvent	Water	[4]
Reaction Temperature	70 °C	[4]
Reaction Time	7 hours	[4]
Yield	95.5%	[4]
Purity (HPLC)	94.8%	[4]

Detailed Experimental Protocol: Oxidation Step

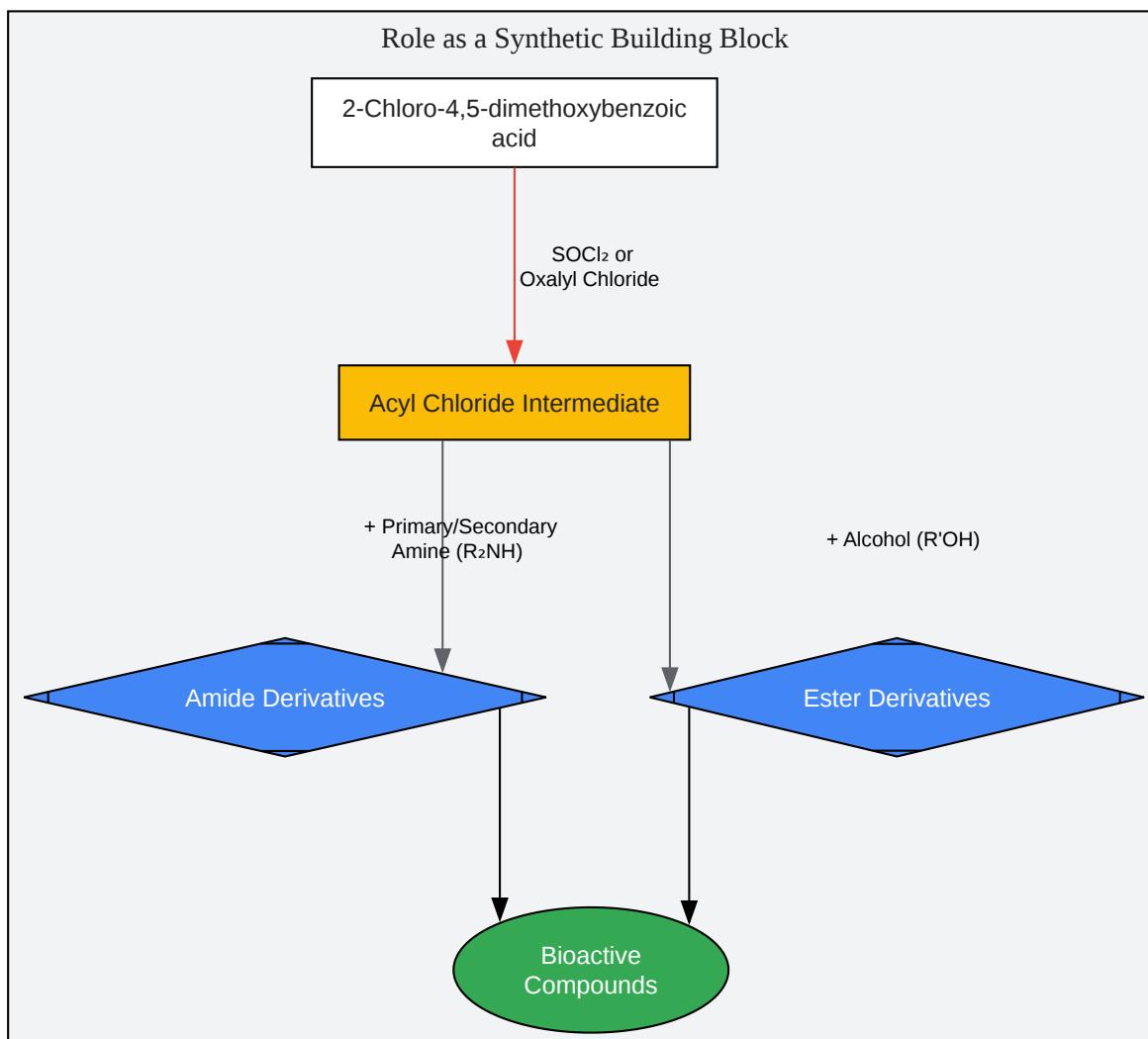
This protocol is adapted from the patented synthesis method.[4]

- Reaction Setup: In a 500 mL reaction flask, add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride, 200 mL of water, and 1.3 g (0.004 mol) of Tetrabutylammonium bromide.
- Heating: Heat the reaction mixture to 70 °C with stirring.
- Oxidant Addition: Slowly add 38.0 g (0.24 mol) of potassium permanganate to the stirred solution.
- Reaction Monitoring: Maintain the reaction at 70 °C for 7 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, filter the hot solution to remove manganese dioxide.
- Precipitation: Cool the filtrate and adjust the pH to 4 using hydrochloric acid. This will cause a white solid to precipitate.
- Isolation: Allow the suspension to stand for 3 hours, then collect the precipitate by filtration.
- Drying: Dry the solid to obtain 16.5 g of **2-chloro-4,5-dimethoxybenzoic acid** (95.5% yield).

Chemical Reactivity and Use as a Building Block

The primary utility of **2-chloro-4,5-dimethoxybenzoic acid** in drug discovery and organic synthesis stems from the reactivity of its carboxylic acid group.^{[6][7]} This group can be readily converted into more reactive species, such as acyl chlorides, which then serve as precursors for a wide variety of derivatives, including amides and esters.^[8] This versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug development.^[6] The presence of chloro and methoxy groups on the aromatic ring also influences the electronic properties and biological interactions of the final derivatives.^{[9][10]}



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Conversion of the core acid to derivatives for drug discovery.

Biological Activity of Derivatives

While **2-chloro-4,5-dimethoxybenzoic acid** is primarily documented as a synthetic intermediate, its derivatives have shown a wide spectrum of biological activities. The core

structure serves as a scaffold for developing novel therapeutic agents, including antimicrobial and antiproliferative compounds.[11][12][13]

Derivative Class	Target Organism/Cell Line	Activity Metric (MIC or IC ₅₀)	Reference(s)
Hydrazide-hydrazone	S. aureus (MRSA)	MIC = 3.91 µg/mL	[12]
Salicylanilide Esters	M. tuberculosis	MIC = 2 µg/mL	[11]
Hydrazide-hydrazone	Human Cancer Cell Line (LN-229)	IC ₅₀ = 0.77 µM	[12]
Sulfonamides	S. aureus	MIC = 15.62-31.25 µmol/L	[13]

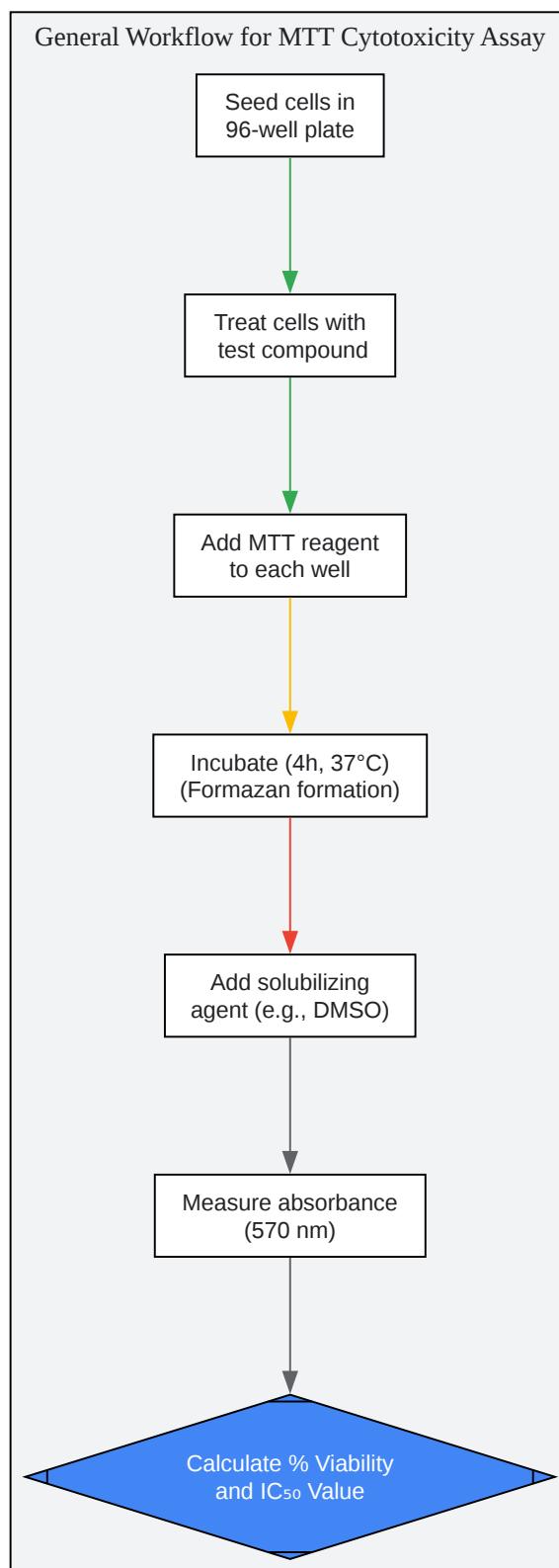
Note: The table shows activities for derivatives of related chloro-hydroxy/methoxy benzoic acids, illustrating the potential of this structural class.

Experimental Protocol: General Cytotoxicity (MTT Assay)

To evaluate the antiproliferative effects of compounds derived from **2-chloro-4,5-dimethoxybenzoic acid**, a standard colorimetric method like the MTT assay is commonly employed.[14] This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Treat the cells with various concentrations of the test compound (typically from a stock solution in DMSO) and incubate for 48–72 hours. Include a vehicle control (DMSO only).
- MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[15][16]

- Incubation: Incubate the plate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
- Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[16][17]
- Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).



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A standardized workflow for assessing the cytotoxicity of chemical compounds.

Conclusion

2-Chloro-4,5-dimethoxybenzoic acid is a highly valuable and synthetically accessible chemical intermediate. While it does not possess significant intrinsic biological activity, its true importance lies in its role as a versatile building block. The straightforward, high-yield synthesis and the reactivity of its carboxylic acid functional group allow for the creation of diverse chemical libraries. The derivatives synthesized from this core have demonstrated promising potential as antiproliferative and antimicrobial agents, underscoring the utility of **2-chloro-4,5-dimethoxybenzoic acid** as a foundational scaffold in modern drug discovery and development.

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